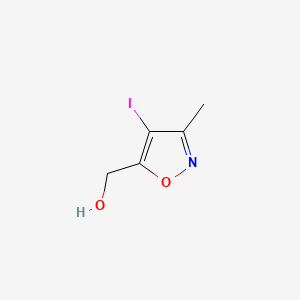
(4-Iodo-3-methylisoxazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Iodo-3-methylisoxazol-5-yl)methanol is a research compound with the molecular formula C5H6INO2 and a molecular weight of 239.01 g/mol. This compound is characterized by the presence of an iodine atom, a methyl group, and a hydroxymethyl group attached to an isoxazole ring. It is primarily used in scientific research and is not intended for human or veterinary use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-3-methylisoxazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . This reaction typically yields a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles .
Industrial Production Methods
化学反応の分析
Types of Reactions
(4-Iodo-3-methylisoxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted isoxazoles with various functional groups.
科学的研究の応用
(4-Iodo-3-methylisoxazol-5-yl)methanol is used in various scientific research applications, including:
Analytical Chemistry: It serves as a standard or reference compound in mass spectrometry or chromatography to identify or quantify substances in samples.
Medicinal Chemistry: The isoxazole ring is a common scaffold in drug discovery, and derivatives of this compound may exhibit biological activity.
Material Science: It can be used in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of (4-Iodo-3-methylisoxazol-5-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the functional groups attached to the isoxazole ring. The presence of the iodine atom and hydroxymethyl group may influence its reactivity and binding affinity to various biological targets.
類似化合物との比較
Similar Compounds
(4-Bromo-3-methylisoxazol-5-yl)methanol: Similar structure with a bromine atom instead of iodine.
(4-Chloro-3-methylisoxazol-5-yl)methanol: Similar structure with a chlorine atom instead of iodine.
(4-Fluoro-3-methylisoxazol-5-yl)methanol: Similar structure with a fluorine atom instead of iodine.
Uniqueness
(4-Iodo-3-methylisoxazol-5-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine may result in different binding interactions and reactivity patterns.
生物活性
(4-Iodo-3-methylisoxazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an isoxazole ring with an iodine atom at the para position and a hydroxymethyl group. Its molecular formula is C6H6INO with a molecular weight of 251.02 g/mol. The presence of the iodine atom enhances its reactivity, while the hydroxymethyl group may influence solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound has been shown to modulate enzyme activities, influence cellular signaling pathways, and exhibit antimicrobial properties .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various isoxazole derivatives, this compound was tested against multiple bacterial strains. It exhibited significant activity with MIC values that positioned it as a promising candidate for further development in treating bacterial infections .
Case Study 2: Analgesic Properties
In animal models, derivatives similar to this compound were assessed for analgesic effects. Results indicated a notable reduction in pain responses, suggesting potential for use in pain management therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methylisoxazole | Precursor in synthesis | Moderate antimicrobial activity |
| 4-Iodoisoxazole | Lacks methyl group at 3-position | Limited analgesic effects |
| Isoxazole | Parent compound | Broad spectrum antimicrobial activity |
特性
IUPAC Name |
(4-iodo-3-methyl-1,2-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWROZXJJWOCEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1I)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














